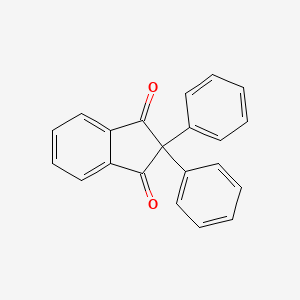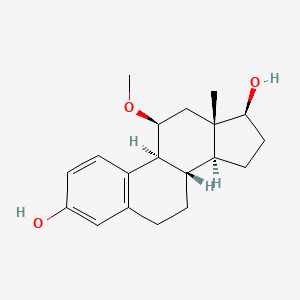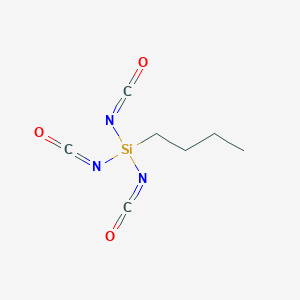
Butyl(triisocyanato)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl(triisocyanato)silane is an organosilicon compound that features a butyl group attached to a silicon atom, which is further bonded to three isocyanate groups. This compound is known for its reactivity and versatility in various chemical processes, making it valuable in multiple industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl(triisocyanato)silane typically involves the reaction of butylsilane with a source of isocyanate groups. One common method is the reaction of butylsilane with phosgene and ammonia to introduce the isocyanate groups. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where butylsilane is reacted with phosgene and ammonia. The process involves careful monitoring of temperature and pressure to optimize yield and purity. The final product is then purified through distillation or other separation techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Butyl(triisocyanato)silane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and carbon dioxide.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Addition Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Common Reagents and Conditions
Hydrolysis: Water or moisture in the air.
Condensation: Catalyzed by acids or bases.
Addition Reactions: Amines or alcohols under mild conditions.
Major Products
Hydrolysis: Silanols and carbon dioxide.
Condensation: Siloxane bonds.
Addition Reactions: Ureas and urethanes.
Aplicaciones Científicas De Investigación
Butyl(triisocyanato)silane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve adhesion between organic and inorganic materials.
Biology: Employed in the modification of surfaces for biosensors and other biomedical devices.
Medicine: Utilized in the development of drug delivery systems and medical coatings.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of Butyl(triisocyanato)silane involves the reactivity of its isocyanate groups. These groups can react with nucleophiles, leading to the formation of strong covalent bonds. This reactivity is harnessed in various applications to create durable and stable materials. The silicon atom in the compound also plays a crucial role in enhancing the adhesion and compatibility of the compound with different substrates.
Comparación Con Compuestos Similares
Similar Compounds
- Phenyl(triisocyanato)silane
- Methyl(triisocyanato)silane
- Ethyl(triisocyanato)silane
Uniqueness
Butyl(triisocyanato)silane is unique due to its butyl group, which imparts specific hydrophobic properties and influences the reactivity and compatibility of the compound with various substrates. This makes it particularly useful in applications where moisture resistance and strong adhesion are required.
Propiedades
Número CAS |
18251-13-3 |
|---|---|
Fórmula molecular |
C7H9N3O3Si |
Peso molecular |
211.25 g/mol |
Nombre IUPAC |
butyl(triisocyanato)silane |
InChI |
InChI=1S/C7H9N3O3Si/c1-2-3-4-14(8-5-11,9-6-12)10-7-13/h2-4H2,1H3 |
Clave InChI |
OIFKIAJONVYURL-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Si](N=C=O)(N=C=O)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




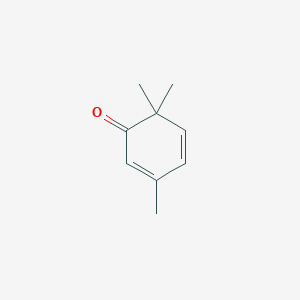

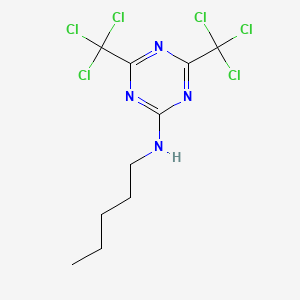
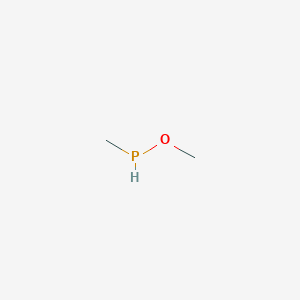
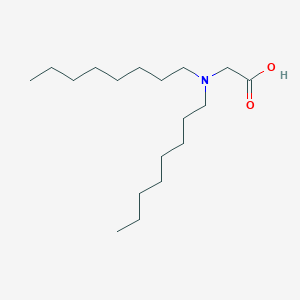
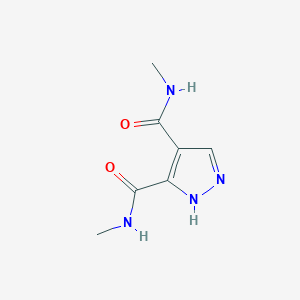
![5a,7a-Dimethyl-8-(6-methylheptan-2-yl)-2,4,5,5a,5b,6,7,7a,8,9,10,10a,10b,11-tetradecahydrocyclopenta[5,6]naphtho[2,1-c]azepine-3,12-dione](/img/structure/B14701485.png)
